1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
CAS No.: 942863-68-5
Cat. No.: VC7740243
Molecular Formula: C23H26FN3O
Molecular Weight: 379.479
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942863-68-5 |
|---|---|
| Molecular Formula | C23H26FN3O |
| Molecular Weight | 379.479 |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C23H26FN3O/c1-16(2)11-12-27-21-6-4-3-5-20(21)25-23(27)18-13-22(28)26(15-18)14-17-7-9-19(24)10-8-17/h3-10,16,18H,11-15H2,1-2H3 |
| Standard InChI Key | PVXXMUDBFLOAAX-UHFFFAOYSA-N |
| SMILES | CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)F |
Introduction
Synthesis Pathway
The synthesis of this compound likely involves multi-step organic reactions, including:
-
Formation of the Benzimidazole Core:
-
Condensation reaction between an appropriate diamine (e.g., o-phenylenediamine) and a substituted aldehyde (e.g., 4-fluorobenzaldehyde).
-
Cyclization under acidic conditions to yield the benzimidazole scaffold.
-
-
Introduction of the Pyrrolidinone Moiety:
-
Alkylation or acylation reactions to attach a pyrrolidinone ring at the benzimidazole scaffold.
-
-
Attachment of the Isopentyl Side Chain:
-
Substitution reactions using isopentyl bromide or similar alkylating agents.
-
-
Final Coupling with Fluorobenzyl Group:
-
Nucleophilic substitution or reductive amination to incorporate the fluorobenzyl group.
-
Pharmacological Significance
The compound's structural components suggest potential activity in neurological and antimicrobial fields:
-
Benzimidazole Derivatives: Known for their role as GABA-A receptor modulators, anticancer agents, and antimicrobials .
-
Fluorinated Aromatics: Fluorine substitution enhances receptor binding affinity and metabolic stability .
Potential Applications
-
Neurological Disorders:
-
Antimicrobial Agents:
-
Anticancer Potential:
Comparative Data Table
Molecular Docking Studies
Molecular docking studies on similar compounds indicate strong interactions with key residues in target proteins such as:
-
Hydrogen bonding with amino acids like His102 and Ser206 in GABA-A receptors .
-
π-stacking interactions with aromatic residues enhancing binding affinity.
Challenges in Development
Despite promising bioactivity:
-
The synthesis process may require optimization for yield and scalability.
-
Detailed toxicity studies are needed to evaluate safety profiles.
Future Research Directions
-
Expanding structure–activity relationships (SAR) through modifications at the fluorobenzyl or isopentyl groups.
-
Investigating other therapeutic areas such as antiviral activity or enzyme inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume